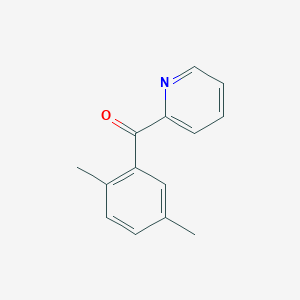

2-(2,5-Dimethylbenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-11(2)12(9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRAXCCFLOBKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642028 | |

| Record name | (2,5-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-48-8 | |

| Record name | (2,5-Dimethylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2,5 Dimethylbenzoyl Pyridine and Its Derivatives

Strategic Approaches to the Formation of the Benzoyl-Pyridine Linkage

The construction of the benzoyl-pyridine linkage is the cornerstone of synthesizing the target compound. Various methods have been developed, each with distinct advantages, ranging from classical electrophilic acylations to modern transition-metal catalyzed cross-coupling reactions.

The Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring. However, its application to pyridine (B92270) is not straightforward. Pyridine is an electron-deficient heterocycle, which makes it inherently unreactive toward electrophilic aromatic substitution. Furthermore, the lone pair of electrons on the nitrogen atom readily coordinates with Lewis acids (e.g., AlCl₃) and acylating agents, forming a pyridinium (B92312) salt. This deactivates the ring even further, hindering the desired C-acylation. youtube.com

Despite these challenges, Friedel-Crafts-type reactions can be employed under specific conditions or with more reactive pyridine derivatives. For instance, highly efficient and selective Friedel-Crafts acylation has been demonstrated on the C-3 position of the more electron-rich imidazo[1,2-a]pyridine (B132010) systems, using aluminum chloride as a catalyst. nih.gov While this demonstrates the principle on a related heterocycle, direct acylation of unsubstituted pyridine at the 2-position to form 2-(2,5-dimethylbenzoyl)pyridine via this method remains a significant challenge and is generally not the preferred route. Alternative strategies that bypass the direct acylation of the pyridine ring are often more successful.

Modern synthetic chemistry offers powerful tools for C-C bond formation through transition-metal catalysis, providing efficient and versatile routes to 2-benzoylpyridines.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for creating C(sp²)-C(sp²) bonds. bohrium.comyoutube.com This reaction can be adapted in several ways to synthesize the target structure. A common approach involves the coupling of a pyridine-based organoboron reagent with an aryl halide. Specifically, a 2-pyridylboronic acid or its ester derivative can be coupled with 2,5-dimethylbenzoyl chloride. nih.gov

A notable challenge in these couplings is the potential for slow transmetalation and decomposition of electron-deficient heteroaryl boron reagents. nih.gov To overcome this, specific catalyst systems and reaction conditions have been developed. For example, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have shown high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov

An alternative Suzuki strategy involves coupling pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with arylboronic acids. This method has been shown to generate 2-arylpyridines in modest to good yields using a Pd(dppf)Cl₂ catalyst. bohrium.comnih.gov

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Lithium triisopropyl 2-pyridylboronate + Aryl Bromide | Pd₂(dba)₃ / Ligand 1* | KF | Dioxane | Room Temp. | 74-91 | nih.gov |

| Pyridine-2-sulfonyl fluoride + Arylboronic Acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89 | bohrium.comnih.gov |

*Ligand 1 refers to a specific phosphite or phosphine oxide ligand developed for this reaction type. nih.gov

Rhodium-catalyzed direct C-H arylation represents a more atom-economical approach, as it circumvents the need to pre-functionalize the pyridine ring with an organometallic or halide group. nih.gov This method involves the direct coupling of a C-H bond in pyridine with an arylating agent. A Rh(I)-catalyzed strategy has been developed for the direct arylation of pyridines and quinolines, providing an expeditious route to bis(hetero)aryl products from inexpensive starting materials. nih.gov While specific examples using 2,5-dimethylbenzoyl halides are not detailed, the general methodology is applicable for forming the crucial aryl-heteroaryl bond. Another concept involves the rhodium-catalyzed oxidative C-H arylation of 2-arylpyridine derivatives using aromatic aldehydes, which proceeds via decarbonylation. nih.gov

Table 2: Rhodium-Catalyzed Direct Arylation of Pyridine

| Pyridine Substrate | Arylating Agent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | Aryl Bromide | [RhCl(coe)₂]₂ / P(o-tol)₃ | Neat, 150 °C | 68 | nih.gov |

| 2-Arylpyridine | Aromatic Aldehyde | Rhodium complex | Oxidative decarbonylative coupling | N/A | nih.gov |

A classic and effective method for synthesizing 2-benzoylpyridines involves the reaction of a 2-cyanopyridine (B140075) with an organometallic reagent derived from a substituted benzene, or a Houben-Hoesch type reaction. A particularly relevant process involves the reaction between 2-cyanopyridine and a substituted benzene, such as 1,4-dimethylbenzene (p-xylene), in the presence of a Lewis acid. google.com

A well-documented procedure involves adding 2-cyanopyridine to a mixture of the aromatic substrate (e.g., veratrole, a dimethoxybenzene analog) and aluminum chloride. google.com Dry hydrogen chloride gas is then passed through the solution, leading to the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired benzoylpyridine. This method provides good yields and confirms the identity of the product through spectral analysis. google.com The requisite 2-cyanopyridine starting materials can be synthesized from pyridine N-oxides by reaction with cyanide ions in the presence of an acylating agent. chem-soc.siresearchgate.net

Table 3: Synthesis of 2-Benzoylpyridines via Cyanopyridine Acylation

| Reactants | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Cyanopyridine, Veratrole | AlCl₃, HCl (gas) | None | <40°C, then room temp. | 2-(3,4-Dimethoxybenzoyl)pyridine | 70.8 | google.com |

| 4-Amidopyridine N-oxide | (CH₃)₂NCOCl, KCN | CH₃CN | 120 °C | 2-Cyano-4-amidopyridine | Good | researchgate.net |

Transition-Metal Catalyzed Coupling Reactions for C-C Bond Formation

Synthesis of the 2,5-Dimethylbenzoyl Moiety

The successful synthesis of this compound via several of the routes described above relies on the availability of a functionalized 2,5-dimethylbenzoyl precursor, most commonly 2,5-dimethylbenzoyl chloride. This acyl halide is typically prepared from the corresponding carboxylic acid.

The standard procedure involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride (SOCl₂). prepchem.com The reaction is often performed by adding thionyl chloride to the carboxylic acid, sometimes with gentle warming to ensure complete dissolution and reaction. prepchem.com After the reaction is complete, the excess thionyl chloride and volatile byproducts (HCl and SO₂) are removed by distillation, often under vacuum, to afford the crude 2,5-dimethylbenzoyl chloride as an oil. prepchem.com This product is often used in subsequent steps without further purification. Similar procedures using thionyl chloride are standard for producing various substituted benzoyl chlorides. google.comgoogle.com

Table 4: Synthesis of 2,5-Dimethylbenzoyl Chloride

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dimethylbenzoic acid | Thionyl chloride | Cooled initially, then warmed to ~50 °C, then stirred overnight at room temp. | Not specified, used directly | prepchem.com |

| 3,5-Dimethylbenzoic acid | Thionyl chloride | Staged heating from 30-50 °C up to reflux | High Purity | google.com |

Methods for Incorporating 2,5-Dimethylphenyl Derivatives into Carbonyl Systems

The creation of the bond between the 2,5-dimethylphenyl group and the carbonyl carbon is a critical step in the synthesis of this compound. One established approach is the Friedel-Crafts acylation. This reaction typically involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an aromatic ring in the presence of a Lewis acid catalyst. For instance, 2-picolinoyl chloride (pyridine-2-carbonyl chloride) can be reacted with 1,4-xylene (p-xylene) using a Lewis acid like aluminum chloride to form the desired ketone.

Another powerful method involves the use of organometallic reagents. A Grignard reagent prepared from a 2,5-dimethylphenyl halide (e.g., 2,5-dimethylphenylmagnesium bromide) can react with a pyridine-2-carboxaldehyde followed by oxidation of the resulting secondary alcohol to yield this compound. Alternatively, the Grignard reagent can react with a pyridine-2-carboxylic acid derivative, such as an ester or N-methoxy-N-methylamide (Weinreb amide), to directly afford the ketone.

Palladium-catalyzed cross-coupling reactions also offer a versatile route. For example, a Suzuki coupling between 2,5-dimethylphenylboronic acid and a 2-acylpyridine derivative (or a precursor) can be employed. These modern catalytic methods often provide higher yields and better functional group tolerance compared to traditional methods.

Preparation of Precursors for 2,5-Dimethylbenzoyl Group Synthesis

The synthesis of the 2,5-dimethylbenzoyl group typically starts from 2,5-dimethylbenzoic acid. This key precursor can be synthesized through various routes, most commonly by the oxidation of 1,4-dimethylbenzene (p-xylene). Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can achieve this transformation, though milder, more selective methods are often preferred in modern synthesis.

Once 2,5-dimethylbenzoic acid is obtained, it is often activated for acylation reactions. A standard and effective method is its conversion to 2,5-dimethylbenzoyl chloride. prepchem.com This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). prepchem.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas. prepchem.com

Table 1: Reaction for the Synthesis of 2,5-Dimethylbenzoyl Chloride

| Reactant | Reagent | Product | Conditions |

| 2,5-Dimethylbenzoic acid | Thionyl chloride (SOCl₂) | 2,5-Dimethylbenzoyl chloride | The reaction can be initiated in an ice bath and then warmed to dissolve the starting material. Excess thionyl chloride is typically removed by vacuum distillation. prepchem.com |

The resulting 2,5-dimethylbenzoyl chloride is a reactive intermediate that can be used directly in Friedel-Crafts acylations or other coupling reactions without extensive purification. prepchem.com

Synthesis of the Pyridine Ring System

The pyridine ring is a common heterocycle in many pharmaceuticals and functional materials due to its unique electronic properties and ability to participate in various biological interactions. nih.govresearchgate.netnih.gov Its synthesis can be achieved through the construction of the ring from acyclic precursors or by modifying a pre-existing pyridine ring. rsc.org

Modifications and Functionalization of the Pyridine Nucleus

The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov This inherent reactivity can be exploited for functionalization. However, direct electrophilic substitution, like Friedel-Crafts acylation, is often difficult because the nitrogen atom can be protonated or coordinate to the Lewis acid catalyst, further deactivating the ring. youtube.com

Modern methods for pyridine functionalization often rely on C-H activation, which allows for the direct introduction of substituents without pre-functionalization. rsc.org Transition metal catalysis, using elements like palladium, rhodium, or ruthenium, has enabled the selective C-2 acylation and arylation of pyridines. core.ac.uk For instance, ruthenium dodecacarbonyl can catalyze the selective acylation of pyridines at the 2-position. core.ac.uk These strategies offer a more step-economical approach to substituted pyridines compared to classical methods. acs.org

Catalytic Enhancements in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. Both Lewis acids and organocatalysts are instrumental in the synthesis of benzoylpyridine derivatives.

Role of Lewis Acids in Acylation Reactions

Lewis acids are crucial for promoting acylation reactions involving pyridines. nih.govbath.ac.uk They can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom. nih.gov A classic example is the Friedel-Crafts reaction, where a Lewis acid like aluminum chloride (AlCl₃) is used to generate a highly electrophilic acylium ion from an acyl halide. google.com

In the context of synthesizing 2-(benzoyl)pyridines, a process has been described where a 2-cyanopyridine reacts with an aromatic compound in the presence of AlCl₃ and hydrogen chloride gas. google.com The Lewis acid activates the nitrile group, facilitating the attack by the aromatic ring, which ultimately leads to the formation of the ketone after hydrolysis. This method demonstrates how Lewis acids can enable the coupling of a pyridine precursor with an aromatic system. google.com

Table 2: Lewis Acid-Catalyzed Synthesis of Benzoylpyridines

| Pyridine Precursor | Aromatic Compound | Lewis Acid | Key Transformation | Reference |

| 2-Cyanopyridine | Veratrole (1,2-dimethoxybenzene) | Aluminum chloride (AlCl₃) | The reaction is facilitated by bubbling hydrogen chloride gas through the mixture, leading to the formation of 2-(3,4-dimethoxybenzoyl)pyridine. | google.com |

Application of Organocatalysis (e.g., 4-Dialkylaminopyridines) in Benzoylation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. researchgate.net 4-Dialkylaminopyridines, most notably 4-dimethylaminopyridine (B28879) (DMAP), are highly effective catalysts for acylation and benzoylation reactions. semanticscholar.orgumich.edu

DMAP functions as a nucleophilic catalyst. In a typical benzoylation, DMAP reacts with a benzoylating agent (like benzoyl chloride or benzoic anhydride) to form a highly reactive N-benzoylpyridinium salt. This intermediate is much more electrophilic than the initial benzoylating agent and is readily attacked by a nucleophile (e.g., an alcohol). The catalyst is then regenerated, completing the catalytic cycle. This mechanism allows for the efficient acylation of even sterically hindered or poorly nucleophilic substrates under mild conditions. semanticscholar.org The use of DMAP and related compounds has become standard practice for a wide array of esterification, amidation, and benzoylation reactions. umich.edu For example, DMAP can be used in catalytic amounts to facilitate the preparation of thiol esters from benzoic acid and a thiol. semanticscholar.org

Purification and Isolation Techniques for Benzoylpyridine Compounds

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and reaction byproducts. The inherent basicity of the pyridine ring and the ketonic nature of the benzoyl group allow for a combination of standard and targeted purification strategies. The primary methods employed for the isolation of high-purity benzoylpyridine compounds include liquid-liquid extraction, column chromatography, and recrystallization.

Liquid-Liquid Extraction:

A fundamental step in the workup of reaction mixtures leading to benzoylpyridine derivatives often involves acid-base extraction. This technique leverages the basic nature of the pyridine nitrogen. By treating the crude reaction mixture with a dilute acid, such as hydrochloric acid, the benzoylpyridine compound is protonated, forming a water-soluble salt. This allows for the separation of non-basic organic impurities, which remain in the organic phase.

Subsequent neutralization of the aqueous layer with a base, such as sodium hydroxide (B78521) or sodium carbonate, deprotonates the pyridinium salt, causing the neutral benzoylpyridine product to precipitate out of the aqueous solution. google.comorgsyn.org The solid product can then be collected by filtration, or if it separates as an oil, it can be extracted into a fresh water-immiscible organic solvent like chloroform (B151607) or dichloromethane. orgsyn.org This process is highly effective for removing non-basic byproducts and excess reagents. For instance, in syntheses involving Grignard reagents, this extraction method is crucial for separating the desired product from biphenyl (B1667301) impurities that may form. youtube.com

Column Chromatography:

For achieving high levels of purity, particularly in the removal of structurally similar impurities, column chromatography is an indispensable technique. Silica gel is the most commonly used stationary phase for the purification of benzoylpyridine compounds. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The polarity of the solvent system is optimized to achieve good separation between the product and any impurities.

Research findings have demonstrated the utility of various solvent systems for the chromatographic purification of benzoylpyridine derivatives. These systems are selected to provide optimal resolution and yield.

Interactive Table 1: Reported Column Chromatography Conditions for Benzoylpyridine Derivatives

| Compound | Stationary Phase | Eluent System (v/v) | Reference |

| 2-Benzoylpyridine | Silica Gel | n-hexane/Ethyl Acetate (4:1) | nih.gov |

| 3-Benzoylpyridine | Silica Gel | Chloroform | orgsyn.org |

| Substituted Pyridines | Silica Gel | n-hexane/Chloroform (1:1) to Chloroform | mdpi.com |

Flash chromatography, a rapid form of column chromatography, is also frequently employed to expedite the purification process. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Recrystallization:

Recrystallization is a powerful technique for the final purification of solid benzoylpyridine compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

For benzoylpyridine derivatives, a range of solvents and solvent mixtures have been successfully used for recrystallization. The selection of an appropriate solvent is often determined empirically.

Interactive Table 2: Exemplary Recrystallization Solvents for Benzoylpyridine Derivatives

| Compound | Recrystallization Solvent(s) | Reference |

| 4-Benzoylpyridine | Hexane | orgsyn.org |

| 2-(3,4-dihydroxybenzoyl)pyridine hydrobromide | Methanol/Ethyl Acetate | google.com |

| Triphenylmethanol (a related ketone) | Ether/Ligroin | mnstate.edu |

The process typically involves dissolving the crude solid in a minimum amount of a hot solvent. Upon slow cooling, the solubility of the benzoylpyridine decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration. For compounds that are difficult to crystallize, techniques such as using a mixed-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can be effective. mnstate.edu

Chemical Reactivity and Mechanistic Studies of 2 2,5 Dimethylbenzoyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

Quaternization and N-Oxidation Pathways

Quaternization: The nitrogen atom of the pyridine ring can be readily quaternized by reacting with alkylating agents. This reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent, leading to the formation of a pyridinium (B92312) salt. While specific studies on 2-(2,5-dimethylbenzoyl)pyridine are not abundant, the quaternization of similar pyridine derivatives is a well-established transformation. For instance, the reaction of vinylpyridines with alkylating agents leads to the formation of quaternary vinyl pyridine salts google.com. The quaternization significantly enhances the reactivity of the pyridine ring towards nucleophiles nih.gov.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide by treatment with oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide in acetic acid bhu.ac.ingoogle.com. The N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions at the C-2 and C-4 positions bhu.ac.in. For instance, the N-oxides of 2-aroyl pyridines can be prepared by treating the corresponding pyridine with oxidizing agents like peracids or hydrogen peroxide in an inert solvent google.com. In a study on the selective N-oxidation of pyridine-containing molecules, it was observed that 2-substituted pyridines could be successfully oxidized, although substitution at the 2-position could sometimes be detrimental to the reaction yield due to steric hindrance or electronic effects nih.gov.

A general scheme for these transformations is presented below:

| Reaction | Reagent | Product |

| Quaternization | Alkyl halide (e.g., CH₃I) | N-alkyl-2-(2,5-dimethylbenzoyl)pyridinium salt |

| N-Oxidation | Peroxy acid (e.g., mCPBA) | This compound N-oxide |

Nucleophilic Attack on the Pyridine Ring

The pyridine ring itself is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. However, the presence of the electron-withdrawing benzoyl group at the 2-position, and particularly after quaternization of the nitrogen atom, makes the pyridine ring more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions nih.govrsc.org. The attack of a nucleophile is favored at the C-2 and C-4 positions, where the negative charge in the intermediate can be stabilized by the nitrogen atom bhu.ac.in. In the case of 2-substituted pyridinium salts, nucleophilic attack often occurs at the 2-position, leading to the displacement of the substituent if it is a good leaving group nih.gov. For example, the reactions of 2-substituted N-methylpyridinium ions with piperidine have been studied, showing a reactivity order that depends on the nature of the leaving group nih.govrsc.org.

Transformations Involving the Carbonyl Group

The carbonyl group in this compound is a key reactive site, participating in both reduction and nucleophilic addition reactions.

Reduction Reactions of the Ketone Moiety

The ketone moiety can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) nih.govsemanticscholar.orgresearchgate.net. Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, typically not reducing other functional groups like esters or amides researchgate.netnih.gov. The reduction of a ketone with NaBH₄ generally proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide nih.govmdpi.com.

The general reaction for the reduction of the ketone is as follows:

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Phenyl(pyridin-2-yl)methanol derivative |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Phenyl(pyridin-2-yl)methanol derivative |

Studies on related N-alkylpyridinium derivatives have shown that reduction with sodium borohydride can sometimes lead to the formation of 1,2,3,6-tetrahydropyridine derivatives and, in the presence of nickel(II) chloride, may even result in the reductive cleavage of the C-N bond in the pyridine ring nih.gov.

Nucleophilic Addition to the Carbonyl Carbon

The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of nucleophiles. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: Organometallic reagents such as Grignard reagents (R-MgX) can add to the carbonyl carbon to form tertiary alcohols after acidic workup. For instance, the addition of a Grignard reagent to an N-acylpyrazinium salt, a related heterocyclic ketone, has been shown to occur at the carbonyl group, although side reactions can occur beilstein-journals.orgorganic-chemistry.org. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol.

Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. This reaction involves a phosphonium ylide, which acts as a nucleophile and attacks the carbonyl carbon organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com. The reaction proceeds through a betaine intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com. The reaction of this compound with a Wittig reagent like methylenetriphenylphosphorane (Ph₃P=CH₂) would yield the corresponding alkene derivative.

Reactivity of the 2,5-Dimethylphenyl Moiety

The 2,5-dimethylphenyl group is generally less reactive towards electrophilic aromatic substitution than benzene itself due to the deactivating effect of the benzoyl group. However, the two methyl groups are activating and ortho-, para-directing. The positions open for electrophilic substitution on the 2,5-dimethylphenyl ring are C-3, C-4, and C-6. The directing effects of the methyl groups and the deactivating benzoyl group will influence the regioselectivity of such reactions. Electrophilic substitution reactions, such as nitration or halogenation, would likely occur at the positions most activated by the methyl groups and least deactivated by the carbonyl group. However, the pyridine ring's basicity can lead to complexation with Lewis acids, which are often used as catalysts in these reactions, potentially deactivating the entire molecule towards electrophilic attack libretexts.org.

Electrophilic Aromatic Substitution Patterns

The orientation of electrophilic aromatic substitution on this compound is dictated by the electronic properties of both aromatic rings.

On the Pyridine Ring: The pyridine ring is significantly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Any substitution that does occur is anticipated to proceed at the meta-position (C4) relative to the benzoyl substituent, as this position is least deactivated. However, Friedel-Crafts type reactions are generally not feasible on the pyridine ring itself, as the Lewis acid catalyst tends to coordinate with the basic nitrogen atom, further deactivating the ring system.

On the Benzoyl Ring: The 2,5-dimethylbenzoyl moiety is activated towards electrophilic aromatic substitution by the two electron-donating methyl groups. The directing effects of the substituents on this ring are as follows:

The 2-methyl group directs incoming electrophiles to the ortho (C3) and para (C6) positions.

The 5-methyl group directs to the ortho (C4, C6) and para (C2) positions.

The benzoyl group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C3 and C5 positions relative to its point of attachment.

The interplay of these directing effects suggests that the most likely positions for electrophilic attack on the benzoyl ring are the C4 and C6 positions, as they are activated by both methyl groups and are not sterically hindered. The C3 position is also a potential site of substitution, being activated by the 2-methyl group and meta to the deactivating benzoyl group.

| Substituent | Directing Effect |

| 2-Methyl | Ortho, Para (to C3, C6) |

| 5-Methyl | Ortho, Para (to C4, C6) |

| Benzoyl | Meta (to C3, C5) |

Predicted Substitution Sites on the Benzoyl Ring:

| Position | Activating/Deactivating Influences | Steric Hindrance |

| C3 | Activated by 2-methyl, meta to benzoyl | Moderate |

| C4 | Activated by 5-methyl | Low |

| C6 | Activated by both methyl groups | Low |

Side-Chain Reactivity of Methyl Groups

The two methyl groups on the benzoyl ring of this compound are susceptible to a range of chemical transformations, primarily involving radical-mediated reactions.

Oxidation: The benzylic protons of the methyl groups are prone to oxidation, which can lead to the formation of carboxylic acids under strong oxidizing conditions. The relative reactivity of the two methyl groups towards oxidation would depend on the specific reaction conditions and the steric environment of each group.

Halogenation: Under free-radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator, the methyl groups can undergo halogenation. This reaction proceeds via a radical chain mechanism involving the abstraction of a benzylic hydrogen atom to form a stabilized benzylic radical. The resulting benzyl bromide can then undergo further substitution reactions.

Photochemical Processes of this compound and Related Systems

The photochemistry of this compound is dominated by the behavior of the benzoylpyridine chromophore. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, from which it can undergo a variety of transformations.

Photoenolization Mechanisms

A key photochemical process for ortho-alkylated benzophenones, and by extension this compound, is photoenolization. This process involves the intramolecular abstraction of a hydrogen atom from one of the ortho-methyl groups by the excited carbonyl oxygen.

The mechanism proceeds through the following steps:

Excitation: The molecule absorbs a photon, promoting it to an excited singlet state (S1).

Intersystem Crossing: The singlet state can undergo efficient intersystem crossing to the more stable triplet state (T1).

Intramolecular Hydrogen Abstraction: The excited triplet carbonyl group abstracts a hydrogen atom from the 2-methyl group, forming a biradical intermediate.

Enol Formation: The biradical can then collapse to form a short-lived photoenol.

This photoenol is a transient species that can revert to the starting ketone or be trapped by a suitable dienophile in a Diels-Alder reaction. The presence of the 5-methyl group is not expected to directly participate in this specific photoenolization pathway but may influence the lifetime and reactivity of the excited state and the resulting photoenol. Research on 2,5-dimethylbenzoyl oxiranes has provided evidence for this photoenolization mechanism leading to the formation of β-hydroxy functionalized indanones. scribd.com

Photoreactivity Leading to Novel Chemical Structures

The transient photoenol generated from this compound is a reactive intermediate that can participate in cycloaddition reactions to form novel and complex chemical structures. When the photoreaction is carried out in the presence of a dienophile, the photoenol can act as a diene in a [4+2] cycloaddition (Diels-Alder) reaction. This provides a synthetic route to polycyclic aromatic compounds that would be difficult to access through conventional thermal methods.

For example, the irradiation of 2,5-dimethylbenzoyl oxiranes has been shown to result in the formation of β-hydroxy functionalized indanones through a process initiated by photoenolization. scribd.com This demonstrates the potential of this photochemical transformation for the synthesis of pharmaceutically relevant compounds.

Investigation of Transient Intermediates

The study of the photochemical processes of 2-benzoylpyridine and related systems has relied heavily on time-resolved spectroscopic techniques to detect and characterize the short-lived transient intermediates. Nanosecond laser flash photolysis is a powerful tool for observing the triplet excited state and the subsequent photoenol.

For the parent 2-benzoylpyridine, studies have identified a cis triplet biradical and a cis singlet zwitterionic species as key intermediates in its photocyclization reaction in aqueous solutions. The mechanism is sensitive to the solvent environment, with different pathways observed in neutral/basic versus acidic conditions. While direct spectroscopic data for this compound is not extensively available, the well-established photochemistry of 2-benzoylpyridine provides a strong basis for predicting the nature of its transient intermediates. The primary transient species expected in the photoenolization pathway of this compound is the triplet biradical formed after intramolecular hydrogen abstraction.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2,5 Dimethylbenzoyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 2-(2,5-dimethylbenzoyl)pyridine in solution. Through a combination of one- and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the precise arrangement of atoms and the connectivity between the 2,5-dimethylphenyl and the pyridine-2-yl moieties through the central carbonyl group.

One-dimensional NMR provides the fundamental chemical shift and coupling information for all magnetically active nuclei in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the two methyl groups. The pyridine (B92270) ring protons are typically deshielded due to the electronegativity of the nitrogen atom. The proton ortho to the nitrogen (H-6') is expected to be the most downfield. The protons on the dimethylphenyl ring will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing benzoyl group and the electron-donating methyl groups. The two methyl groups will appear as sharp singlets in the upfield region.

¹³C NMR: The carbon NMR spectrum, typically recorded with full proton decoupling, will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule, assuming a standard solvent like CDCl₃. wikipedia.org The carbonyl carbon is the most deshielded, appearing significantly downfield (typically >190 ppm). The carbon atoms of the pyridine ring will have characteristic shifts, with C-2' and C-6' being the most deshielded due to their proximity to the nitrogen atom. The remaining aromatic carbons and the two methyl carbons will appear at their expected chemical shifts.

Predicted ¹H and ¹³C NMR data are based on established chemical shift principles and data from similar structural fragments. nih.govresearchgate.netresearchgate.netnih.govchemicalbook.com

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-6' (Pyridine) | ~8.7 | d (doublet) | Ortho to pyridine nitrogen. |

| H-3', H-4', H-5' (Pyridine) | ~7.4 - 8.0 | m (multiplet) | Complex multiplet for the remaining pyridine protons. |

| H-3, H-4, H-6 (Dimethylphenyl) | ~7.1 - 7.5 | m (multiplet) | Aromatic protons on the dimethylphenyl ring. |

| CH₃ (at C-2 or C-5) | ~2.4 | s (singlet) | Methyl group protons. |

| CH₃ (at C-5 or C-2) | ~2.3 | s (singlet) | Methyl group protons. |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbonyl) | >190 | Ketone carbonyl carbon. |

| C-2', C-6' (Pyridine) | ~150 - 155 | Carbons adjacent to nitrogen. |

| C-4' (Pyridine) | ~137 | Para to nitrogen. |

| C-1, C-2, C-5 (Dimethylphenyl) | ~132 - 140 | Substituted aromatic carbons. |

| C-3, C-4, C-6 (Dimethylphenyl) | ~128 - 131 | CH aromatic carbons. |

| C-3', C-5' (Pyridine) | ~122 - 127 | CH aromatic carbons. |

| CH₃ (Methyl carbons) | ~20 - 22 | Methyl group carbons. |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.eduslideshare.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show cross-peaks between adjacent protons on the pyridine ring (e.g., H-3' with H-4', H-4' with H-5', etc.) and on the dimethylphenyl ring (e.g., H-3 with H-4). This confirms the proton arrangement within each aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). youtube.com Each proton signal in the ¹H spectrum will show a cross-peak to the corresponding carbon signal in the ¹³C spectrum. This allows for the unambiguous assignment of all protonated carbons.

Correlations from the pyridine protons (especially H-3') to the carbonyl carbon (C=O).

Correlations from the dimethylphenyl protons (especially H-3 and H-6) to the carbonyl carbon (C=O).

Correlations from the methyl protons to the C-2 and C-5 carbons of the phenyl ring, confirming their positions. These correlations definitively link the two aromatic rings via the carbonyl bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. For this compound, NOESY is critical for determining the preferred conformation (stereochemistry) around the single bond connecting the carbonyl group to the pyridine ring and the bond connecting it to the phenyl ring. Cross-peaks would be expected between the pyridine H-3' proton and the phenyl H-3 proton, which would indicate a twisted conformation of the molecule.

Solvent Effects: The chemical shifts of protons and carbons can be influenced by the choice of NMR solvent. quora.comresearchgate.net Changing the solvent from a non-polar one (like CDCl₃) to an aromatic one (like benzene-d₆) can induce significant changes in chemical shifts, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS). reddit.com For a molecule like this compound, benzene-d₆ is expected to associate with the electron-rich regions of the solute, causing protons located on the convex face of the complex to shift upfield. This effect can be used to resolve overlapping signals in the aromatic region and provide additional structural confirmation. researchgate.netdtic.mil

Decoupling Experiments: In cases of complex signal multiplicity, selective decoupling experiments can be employed. wikipedia.org In such an experiment, a specific proton is irradiated while the rest of the spectrum is observed. This removes its coupling to all other protons, causing their signals to simplify. nih.govrsc.org For instance, irradiating the H-4' proton would simplify the signals of H-3' and H-5', confirming their coupling relationships.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insight into the molecule's structure through analysis of its fragmentation patterns.

For this compound (C₁₄H₁₃NO), the nominal molecular weight is 211 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 211. The primary fragmentation is expected to occur via alpha-cleavage at the bonds adjacent to the carbonyl group, which is a characteristic pathway for ketones. This would lead to two main fragment ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragment Name | Notes |

|---|---|---|---|

| 211 | [C₁₄H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) | The intact molecule with one electron removed. |

| 133 | [C₉H₉O]⁺ | 2,5-Dimethylbenzoyl cation | Resulting from cleavage of the C(O)-pyridine bond. This is often a very stable and abundant fragment. |

| 78 | [C₅H₄N]⁺ | Pyridin-2-yl cation | Resulting from cleavage of the C(O)-phenyl bond. |

| 105 | [C₈H₉]⁺ | Dimethylphenyl cation | Loss of CO from the 2,5-dimethylbenzoyl fragment. |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. This technique is essential for confirming the elemental composition of the molecule. For this compound, the calculated monoisotopic mass is 211.0997 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value within a very small error margin (e.g., < 5 ppm), thus confirming the molecular formula as C₁₄H₁₃NO.

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. nih.gov For this compound, GC/MS serves two primary purposes:

Purity Assessment: A pure sample will show a single peak in the gas chromatogram at a specific retention time. The mass spectrum of this peak would correspond to that of the target compound, confirming its identity.

Isomer Analysis: GC can effectively separate structural isomers. For instance, isomers like 2-(2,4-dimethylbenzoyl)pyridine (B1298836) or 4-(2,5-dimethylbenzoyl)pyridine would likely have different retention times from the target compound due to differences in their boiling points and polarity. The mass spectrometer would then analyze each separated peak. While these isomers would have the same molecular ion (m/z 211), their fragmentation patterns might show subtle differences, aiding in their specific identification. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum displays absorption bands corresponding to the vibrational modes of specific chemical bonds. For this compound, the spectrum is expected to exhibit characteristic peaks for its key structural components: the pyridine ring, the benzoyl group, and the dimethyl-substituted phenyl ring.

Analysis of the IR spectrum of this compound would reveal several key absorption bands. The carbonyl (C=O) stretching vibration of the benzoyl ketone is one of the most prominent and easily identifiable peaks, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent aromatic rings.

The aromatic C-H stretching vibrations of both the pyridine and the dimethylphenyl rings are expected to appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would be observed in the fingerprint region (below 1000 cm⁻¹). Specifically, the substitution pattern of the 2,5-dimethylphenyl ring would give rise to a characteristic set of bands.

The C=C and C=N stretching vibrations within the pyridine ring typically produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the two methyl groups attached to the phenyl ring would also be present, with stretching frequencies typically in the 2850-3000 cm⁻¹ range and bending frequencies around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Pyridine & Phenyl) | > 3000 |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 3000 |

| C=O Stretch | Ketone | 1650 - 1700 |

| C=C & C=N Stretch | Aromatic Rings | 1400 - 1600 |

| C-H Bend | Aliphatic (Methyl) | ~1450, ~1375 |

| C-H Out-of-Plane Bend | Substituted Aromatics | < 1000 |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would also reveal the bond lengths of the carbonyl group (C=O), the C-C bonds connecting the rings to the carbonyl carbon, and the bonds within the aromatic rings. These values can provide insights into the electronic distribution within the molecule. Furthermore, the analysis of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, would explain how the molecules pack together to form the crystal lattice.

The unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal would be determined, providing a unique fingerprint for the crystalline form of this compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Dihedral Angle (Pyridine-Phenyl) | Value (°) |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to modern chemical research, offering detailed information about molecular properties. Density Functional Theory (DFT) is a predominant method, balancing computational cost with accuracy, making it suitable for a wide range of molecular systems. mdpi.com DFT calculations are used to determine optimized molecular structures, vibrational frequencies, and electronic properties. nipne.roresearchgate.net For instance, in studies of related pyridine derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)) have been successfully employed to correlate theoretical data with experimental findings from X-ray diffraction and spectroscopic analyses. nipne.roresearchgate.netresearchgate.net

Electronic Structure Analysis (HOMO/LUMO Energies)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com

Table 1: Conceptual Global Reactivity Descriptors from HOMO/LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

Conformational Analysis and Molecular Geometries

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule by calculating the potential energy associated with rotations around single bonds. For a molecule like this compound, which has a flexible linkage between its pyridine and dimethylbenzoyl rings, several conformers may exist.

Quantum chemical methods are used to perform geometry optimization, a process that determines the lowest energy (most stable) structure. wu.ac.th This involves calculating bond lengths, bond angles, and dihedral angles. For similar bicyclic systems, studies have shown that theoretical calculations can accurately predict these parameters, which often show good agreement with experimental data from X-ray crystallography, though minor discrepancies can arise from comparing gas-phase calculations with solid-state experimental results. nipne.ronih.gov

Vibrational Spectra Prediction and Interpretation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to the normal modes of a molecule, researchers can assign specific spectral bands to the motions of atoms (e.g., stretching, bending, and twisting). mdpi.com

DFT calculations are commonly used to predict these vibrational frequencies. researchgate.net The calculated spectra for the optimized geometry of this compound could be compared with its experimentally recorded FT-IR and FT-Raman spectra. This comparison helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. researchgate.netnih.gov The Potential Energy Distribution (PED) is often calculated to quantify the contribution of different internal coordinates to each vibrational mode, allowing for unambiguous assignments. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. openpharmaceuticalsciencesjournal.com

For a compound like this compound, MD simulations could be used to explore its conformational landscape in different environments (e.g., in a solvent or interacting with a biological macromolecule). researchgate.net In drug discovery research, MD simulations are crucial for assessing the stability of a ligand-protein complex, providing insights into binding modes and interaction energies over time. nih.govplos.org

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods allow for the in silico prediction of where and how a molecule is likely to react. Reactivity descriptors, often derived from DFT calculations, can identify the most reactive sites within a molecule. irjweb.com For example, the Fukui function and Molecular Electrostatic Potential (MEP) maps are used to locate sites susceptible to nucleophilic or electrophilic attack. irjweb.com

Analysis of these properties for this compound would help predict its reactivity in various chemical transformations and its potential for intermolecular interactions. These predictions are valuable for designing synthetic pathways and understanding reaction mechanisms without the need for extensive experimental work. nih.gov

Computational Approaches in Ligand Design and Interaction Prediction

In the context of medicinal chemistry, computational methods are indispensable for ligand design and predicting interactions with biological targets. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov

If this compound were being investigated as a potential drug candidate, docking studies would be performed to evaluate its binding affinity and interaction patterns with a target protein. nih.gov These computational predictions can guide the design of new derivatives with improved potency and selectivity. Furthermore, advanced methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy of the ligand-protein complex, offering a more quantitative prediction of binding strength. nih.gov

Emerging Applications and Interdisciplinary Research Directions of 2 2,5 Dimethylbenzoyl Pyridine

Role in Advanced Organic Synthesis as a Building Block

Substituted pyridines are highly valuable as building blocks in organic synthesis for the creation of pharmaceuticals, agrochemicals, and functional materials. lifechemicals.comrasayanjournal.co.in The 2-(2,5-Dimethylbenzoyl)pyridine structure, possessing a reactive ketone group and a modifiable pyridine (B92270) ring, represents a versatile precursor for a variety of more complex molecules. Synthetic chemists are increasingly interested in the functionalization of the 2-pyridone moiety, which can be derived from pyridine precursors and is found in many biologically active natural compounds. iipseries.org

The synthesis of polysubstituted pyridine derivatives is an active area of research, with numerous methods being developed, including catalyst-mediated multi-component reactions. nih.gov For instance, an efficient flow-based approach to creating electronically differentiated benzoylpyridines has been reported, highlighting the modularity and accessibility of this class of compounds. acs.org The this compound molecule can serve as a key intermediate in these synthetic pathways. The pyridine ring itself can be functionalized through various reactions, while the benzoyl group offers a handle for transformations such as reduction to an alcohol, conversion to hydrazones, or use in olefination reactions. These transformations allow for the construction of diverse molecular architectures, including fused heterocyclic systems and extended aromatic structures. iipseries.orgorganic-chemistry.org The development of synthetic methods that provide access to pyridine-fused boronic ester building blocks further expands the utility of pyridine derivatives in creating compound libraries for drug discovery. nih.govwhiterose.ac.uk

Exploration of Bioactive Scaffolds Derived from this compound

The pyridine scaffold is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, underscoring its importance in medicinal chemistry. lifechemicals.com Derivatives of pyridine are known to exhibit a wide spectrum of biological activities, making them attractive for drug discovery programs. researchgate.netnih.gov

Investigation of Structure-Activity Relationships in Benzoylpyridine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridine derivatives, SAR analyses have revealed that the nature, number, and position of substituents significantly influence their biological activity. mdpi.com For example, studies on 6-aryl-2-benzoyl-pyridines have identified them as potent tubulin polymerization inhibitors with significant antiproliferative properties. nih.govacs.org In one study, the compound designated as 4v demonstrated an average IC50 value of approximately 1.8 nM against a variety of cancer cell lines. nih.govacs.org This compound was found to inhibit tubulin polymerization, suppress tumor growth, induce necrosis, and disrupt angiogenesis in vivo. nih.govacs.org

The antiproliferative activity of pyridine derivatives is often linked to the presence and positioning of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups. mdpi.com The substitution pattern on the benzoyl ring of this compound, specifically the two methyl groups at the 2 and 5 positions, is expected to influence its interaction with biological targets. Research has shown that for some pyridine derivatives, methyl group substitutions in the para position can enhance antiproliferative activity, while ortho and meta substitutions may decrease it. mdpi.com Quantitative structure-activity relationship (QSAR) models are often employed to predict the inhibitory effects of derivatives based on their structural features. frontiersin.org

| Compound Series | Key Structural Features | Biological Activity | Key Findings |

|---|---|---|---|

| 6-Aryl-2-benzoyl-pyridines | Aryl group at position 6, Benzoyl group at position 2 | Antiproliferative (Tubulin Polymerization Inhibition) | Compound 4v showed potent activity with an average IC50 of ~1.8 nM. nih.govacs.org |

| General Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 groups | Antiproliferative | Presence and position of these groups can enhance activity. mdpi.com |

| General Pyridine Derivatives | -CH3 group substitutions | Antiproliferative | Substitution at the para position can improve activity, while ortho and meta may decrease it. mdpi.com |

Design of Novel Ligands and Functional Molecules

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can coordinate to a wide range of metal ions. nih.govwikipedia.orgresearchgate.net The this compound molecule, with its pyridine nitrogen and the carbonyl oxygen of the benzoyl group, can act as a bidentate chelating ligand. The steric and electronic properties of the ligand, influenced by the 2,5-dimethyl substitution on the benzoyl ring, can be tuned to stabilize specific metal oxidation states and coordination geometries. nih.govresearchgate.net

The design of such ligands is critical for developing new catalysts, functional materials, and therapeutic agents. researchgate.net For instance, coordination complexes of manganese and zinc with pyridine-2,5-dicarboxylic acid N-oxide have been synthesized and shown to possess antiproliferative activities. nih.gov The formation of stable complexes with various transition metals like copper, palladium, and cobalt has been demonstrated with substituted pyridines. nih.govresearchgate.net These complexes can exhibit interesting magnetic, photoluminescent, and catalytic properties. nih.gov The ability to form coordination polymers also opens up possibilities for creating novel materials with tailored structures and functions.

Potential for Materials Science Applications

The structural rigidity and versatile coordination ability of the pyridine scaffold make it an excellent component for the construction of advanced materials. researchgate.net Benzoylpyridine derivatives can be incorporated into polymers to enhance their thermal stability and mechanical properties. Polyimides derived from pyridine-containing monomers, for example, are known for their use in high-performance applications in the aerospace and electronics industries. researchgate.net

Furthermore, the ability of pyridine derivatives to act as ligands for metal ions allows for the creation of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials can exhibit properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separation, sensing, and optics. The specific substitution pattern of this compound can influence the packing and intermolecular interactions within the crystal lattice, thereby affecting the final properties of the material.

Applications in Catalysis and Reaction Engineering

Transition metal complexes containing pyridine-based ligands are extensively used as catalysts in a wide array of organic transformations. nih.gov The electronic properties of the pyridine ligand can be modulated by substituents, which in turn affects the catalytic activity of the metal center. nih.gov Palladium(II) complexes with pyridine ligands, for example, are effective catalysts for cross-coupling reactions. nih.gov

The this compound ligand can be used to prepare novel catalysts. The coordination of this ligand to a metal center can create a specific steric and electronic environment that may lead to high activity and selectivity in catalytic reactions. For example, palladium complexes of 2,5-dimesitylpyridine have been shown to act as precatalysts for the aerobic C-H bond olefination of benzene. nih.govresearchgate.net Similarly, nickel(II) complexes with pyridine carboxylic acid ligands have been investigated for their catalytic activity in olefin oligomerization processes. researchgate.net The development of catalysts based on this compound could lead to more efficient and selective synthetic methodologies.

Future Research Avenues and Challenges in 2 2,5 Dimethylbenzoyl Pyridine Chemistry

Development of Sustainable and Greener Synthetic Routes

The chemical industry's growing emphasis on sustainability necessitates a shift towards more environmentally benign synthetic methods for producing 2-(2,5-Dimethylbenzoyl)pyridine. Traditional synthetic routes often rely on harsh reaction conditions, hazardous reagents, and generate significant waste, prompting the exploration of greener alternatives.

Future research will likely focus on several key areas to enhance the sustainability of this compound synthesis. One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. Another critical area is the development of solvent-free or "on-water" reaction conditions , which minimize the use of volatile organic compounds (VOCs), thereby reducing environmental pollution and operational hazards.

The principles of atom economy will also be a guiding factor, encouraging the design of synthetic pathways that maximize the incorporation of all starting materials into the final product. This can be achieved through the exploration of multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form the desired product, streamlining the synthetic process and reducing waste.

Furthermore, the field is moving towards the use of biocatalysis , employing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. While the direct biocatalytic synthesis of this compound has yet to be reported, the successful application of biocatalysis for other pyridine (B92270) derivatives suggests its potential for future development.

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, use of greener solvents. |

| Solvent-Free/On-Water Synthesis | Minimized use of volatile organic compounds (VOCs), reduced waste. |

| Multicomponent Reactions | Improved atom economy, simplified procedures, reduced waste streams. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |

Discovery of Novel Reactivity Patterns and Transformations

Unveiling new reactivity patterns and transformations of this compound is crucial for expanding its synthetic utility and accessing novel molecular architectures. The interplay between the electron-deficient pyridine ring and the benzoyl group offers a rich landscape for chemical exploration.

Future research is expected to investigate the C-H activation of the pyridine and dimethyl-substituted benzene rings. This powerful strategy allows for the direct functionalization of otherwise inert C-H bonds, providing a more efficient and atom-economical approach to creating complex molecules. Palladium-catalyzed C-H activation has already shown promise in the functionalization of other pyridine derivatives and could be a fruitful area of investigation for this specific compound.

The carbonyl group of the benzoyl moiety presents another key site for novel transformations. Beyond standard reductions and additions, exploring photocatalysis could unlock new reaction pathways. Photoaddition reactions of related acetylpyridines with silyl ketene acetals have been shown to proceed via single electron transfer (SET) or [2+2]-cycloaddition pathways, suggesting that similar light-mediated transformations could be developed for this compound.

Furthermore, the development of asymmetric transformations is a significant challenge and a major goal. The synthesis of chiral derivatives of this compound could be of great interest for applications in medicinal chemistry and materials science. This could involve the use of chiral catalysts for reductions of the ketone or for functionalization of the aromatic rings.

| Reactivity Area | Potential Transformations of this compound |

| C-H Activation | Direct arylation, alkylation, or amination of the pyridine or benzene ring. |

| Photocatalysis | Novel cycloadditions, radical additions to the carbonyl group. |

| Asymmetric Synthesis | Enantioselective reduction of the ketone, chiral functionalization of the rings. |

| Metal-Catalyzed Cross-Coupling | Suzuki, Heck, and Sonogashira couplings to introduce new substituents. |

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemistry, and the study of this compound is no exception. These computational tools can accelerate the discovery of new derivatives with desired properties and optimize their synthetic routes.

One of the primary applications of AI and ML will be in the prediction of compound properties . By training algorithms on large datasets of known molecules, it is possible to develop models that can accurately predict various physicochemical and biological properties of new this compound derivatives before they are synthesized. This includes predicting properties such as solubility, toxicity, and potential biological activities, thereby guiding the design of new compounds with improved profiles.

Moreover, machine learning models can be employed to predict the outcomes of chemical reactions . By analyzing vast amounts of reaction data, these models can predict the likely products, yields, and optimal reaction conditions for the synthesis and functionalization of this compound. This predictive capability can help to minimize failed experiments and accelerate the pace of research.

| AI/ML Application | Impact on this compound Research |

| Property Prediction | In silico screening of virtual libraries for desired biological and physical properties. |

| Retrosynthetic Analysis | Rapid identification of efficient and novel synthetic routes. |

| Reaction Outcome Prediction | Optimization of reaction conditions and prediction of product formation. |

| De Novo Drug Design | Generation of novel this compound analogues with specific target activities. |

Exploring Advanced Applications in Interdisciplinary Fields

The unique structural features of this compound make it a promising candidate for a variety of applications in interdisciplinary fields, extending beyond its traditional role as a synthetic intermediate.

In medicinal chemistry , benzoylpyridine derivatives have shown potential as antiproliferative and anticancer agents. smolecule.com Future research could focus on synthesizing and evaluating a library of this compound analogues for their activity against various cancer cell lines. The ability of the benzoylpyridine scaffold to act as a ligand for metal ions also opens up possibilities for the development of novel therapeutic agents.

In the field of materials science , the rigid, aromatic structure of this compound suggests its potential as a building block for functional materials. Derivatives could be designed to exhibit interesting photophysical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as components of metal-organic frameworks (MOFs).

The pyridine nitrogen and the carbonyl oxygen in this compound provide two potential coordination sites, making it an interesting ligand for catalysis . Metal complexes of this and related compounds could be explored as catalysts for a variety of organic transformations. For instance, pyridyl-ketone ligands have been used in palladium-catalyzed Heck reactions. acs.org

| Interdisciplinary Field | Potential Application of this compound |

| Medicinal Chemistry | Development of novel anticancer agents, enzyme inhibitors, or metal-chelating drugs. smolecule.com |

| Materials Science | Design of new organic electronic materials, fluorescent probes, or components of porous materials. |

| Catalysis | Use as a ligand in transition metal catalysis for various organic transformations. acs.org |

| Agrochemicals | Exploration as a scaffold for the development of new herbicides, fungicides, or insecticides. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2,5-Dimethylbenzoyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 2,5-dimethylbenzoyl chloride reacts with a pyridine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves anhydrous conditions to prevent hydrolysis and tuning stoichiometric ratios of reagents. Reaction temperature (80–120°C) and solvent choice (e.g., dichloromethane or toluene) significantly impact yield . Alternative routes may include cross-coupling reactions (e.g., Suzuki-Miyaura), though these require palladium catalysts and functionalized precursors .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm aromatic proton environments (pyridine ring at δ 7.5–8.5 ppm; dimethylbenzoyl protons at δ 2.3–2.6 ppm for methyl groups).

- IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1680 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Solubility : Limited in polar solvents (water), moderate in DMSO or DMF.

- Stability : Sensitive to moisture and light; store under inert gas (N₂/Ar) at –20°C.

- Melting Point : Typically 120–140°C (varies with purity). These properties guide solvent selection for reactions and storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methyl vs. methoxy groups).

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish overlapping signals.

- Computational Chemistry : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What strategies are effective for probing the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry.

- Molecular Docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict affinity.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at benzoyl or pyridine rings) and assay bioactivity .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky groups (e.g., 2,5-dimethyl) hinder Pd catalyst access, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate this.

- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) activate pyridine rings for nucleophilic substitution. Monitor via Hammett plots or DFT-calculated Fukui indices .

Q. What advanced computational methods can predict the photophysical properties of this compound?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra by calculating electronic transitions.

- Molecular Dynamics (MD) : Model solvation effects on fluorescence quantum yield.

- Charge-Transfer Analysis : Identify intramolecular charge transfer (ICT) between benzoyl and pyridine moieties using natural bond orbital (NBO) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.